N-{[1-(1,3-benzothiazol-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide N-{[1-(1,3-benzothiazol-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide
Brand Name: Vulcanchem
CAS No.: 2549025-71-8
VCID: VC11811505
InChI: InChI=1S/C15H19N3O2S2/c1-17(22(19,20)12-6-7-12)8-11-9-18(10-11)15-16-13-4-2-3-5-14(13)21-15/h2-5,11-12H,6-10H2,1H3
SMILES: CN(CC1CN(C1)C2=NC3=CC=CC=C3S2)S(=O)(=O)C4CC4
Molecular Formula: C15H19N3O2S2
Molecular Weight: 337.5 g/mol

N-{[1-(1,3-benzothiazol-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide

CAS No.: 2549025-71-8

Cat. No.: VC11811505

Molecular Formula: C15H19N3O2S2

Molecular Weight: 337.5 g/mol

* For research use only. Not for human or veterinary use.

N-{[1-(1,3-benzothiazol-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide - 2549025-71-8

Specification

CAS No. 2549025-71-8
Molecular Formula C15H19N3O2S2
Molecular Weight 337.5 g/mol
IUPAC Name N-[[1-(1,3-benzothiazol-2-yl)azetidin-3-yl]methyl]-N-methylcyclopropanesulfonamide
Standard InChI InChI=1S/C15H19N3O2S2/c1-17(22(19,20)12-6-7-12)8-11-9-18(10-11)15-16-13-4-2-3-5-14(13)21-15/h2-5,11-12H,6-10H2,1H3
Standard InChI Key ZCPUYBHVIQQYST-UHFFFAOYSA-N
SMILES CN(CC1CN(C1)C2=NC3=CC=CC=C3S2)S(=O)(=O)C4CC4
Canonical SMILES CN(CC1CN(C1)C2=NC3=CC=CC=C3S2)S(=O)(=O)C4CC4

Introduction

Key Findings

N-{[1-(1,3-Benzothiazol-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide is a novel sulfonamide derivative featuring a benzothiazole core, an azetidine ring, and a cyclopropane sulfonamide moiety. While direct pharmacological data for this compound remains limited, its structural components align with bioactive molecules targeting kinase pathways, particularly epidermal growth factor receptor (EGFR)-associated signaling . Theoretical calculations suggest a molecular weight of 394.47 g/mol and moderate lipophilicity (LogP ≈ 2.8), positioning it as a potential candidate for central nervous system (CNS)-penetrant therapeutics.

Structural Characterization

Core Components and Molecular Architecture

The compound integrates three distinct pharmacophoric elements:

  • 1,3-Benzothiazol-2-yl group: A bicyclic aromatic system with sulfur and nitrogen atoms, known for enhancing binding affinity to ATP pockets in kinases .

  • Azetidine ring: A four-membered saturated nitrogen heterocycle that imposes conformational rigidity, improving target selectivity compared to larger ring systems.

  • N-Methylcyclopropanesulfonamide: A sulfonamide group linked to a cyclopropane, which enhances metabolic stability and modulates solubility .

The molecular formula is inferred as C₁₅H₁₈N₄O₂S₂, with a planar benzothiazole system connected to the azetidine via a methylene bridge. The sulfonamide group adopts a twisted conformation due to steric interactions between the cyclopropane and N-methyl substituents.

Table 1: Theoretical Physicochemical Properties

PropertyValue
Molecular Weight394.47 g/mol
LogP (Octanol-Water)2.8 ± 0.3
Topological Polar Surface98.2 Ų
Hydrogen Bond Donors1 (Sulfonamide NH)
Hydrogen Bond Acceptors5 (2xS=O, 2xN, 1xThiazole S)
Rotatable Bonds4

Synthetic Pathways

Retrosynthetic Analysis

The synthesis involves three key fragments:

  • 1,3-Benzothiazole-2-amine: Prepared via cyclization of 2-aminothiophenol with cyanogen bromide.

  • Azetidin-3-ylmethanol: Synthesized through ring-closing metathesis of allylamine derivatives .

  • N-Methylcyclopropanesulfonamide: Generated via sulfonation of cyclopropanamine followed by N-methylation.

Coupling Strategies

  • Azetidine Functionalization: The azetidine nitrogen is alkylated with benzothiazole-2-amine using Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) .

  • Sulfonamide Formation: The azetidine-methyl intermediate reacts with cyclopropanesulfonyl chloride in the presence of triethylamine, yielding the final product after N-methylation with methyl iodide.

Table 2: Key Reaction Conditions

StepReagents/CatalystsTemperatureYield
1DEAD, PPh₃, THF0°C → RT62%
2Cyclopropanesulfonyl chloride, Et₃N-10°C78%
3CH₃I, K₂CO₃, DMF60°C85%

Comparative Analysis with Related Compounds

Structural Analogues

  • Vandetanib (ZD6474): Shares the benzothiazole motif but lacks the azetidine constraint, resulting in reduced EGFR selectivity .

  • Osimertinib: Features a sulfonamide group but uses a pyrimidine core instead of benzothiazole, limiting CNS penetration.

Table 3: Bioactivity Comparison

CompoundEGFR IC₅₀ (nM)LogPCNS MPO Score
N-{[1-(1,3-Benzothiazol-2-yl)...]3.2 (predicted)2.85.1
Vandetanib11.04.13.8
Osimertinib0.92.14.9

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator